Superior GCGR Antagonist Potency: 4-Methyl Scaffold Enables Low Nanomolar IC50 Values Unattainable with Unsubstituted Pyrazoles
Derivatives built upon the 4-methyl-1H-pyrazol-3-amine scaffold achieve potent human glucagon receptor (GCGR) binding with IC50 values as low as 0.06 μM [1]. In contrast, analogous series based on unsubstituted 1H-pyrazol-3-amine exhibit significantly reduced GCGR affinity (IC50 > 1 μM) under identical assay conditions, a direct consequence of the methyl group's critical contribution to hydrophobic pocket occupancy [2].
| Evidence Dimension | GCGR binding affinity |
|---|---|
| Target Compound Data | IC50 = 0.06–0.09 μM (for 4-methyl pyrazole derivatives) |
| Comparator Or Baseline | Unsubstituted pyrazole analogs: IC50 > 1 μM |
| Quantified Difference | >10-fold improvement in potency |
| Conditions | Human GCGR binding assay; compounds 9q, 9r, 19d, 19e |
Why This Matters
Procurement of the 4-methyl variant is essential for programs targeting GCGR, as unsubstituted pyrazoles fail to deliver the required potency for lead optimization.
- [1] Yang, D. et al. A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities. Bioorg. Med. Chem. 2018, 26(8), 1851-1860. View Source
- [2] Yang, D. et al. Design, synthesis, structure-activity relationships, and docking studies of pyrazole-containing derivatives as a novel series of potent glucagon receptor antagonists. Bioorg. Med. Chem. 2018, 26(8), 1851-1860. View Source
